Kaempferol 3-gentiobioside

Descripción general

Descripción

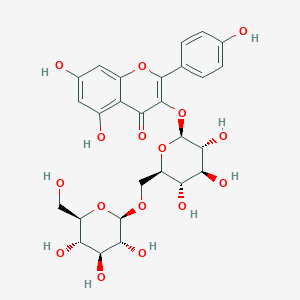

Kaempferol 3-gentiobioside (C₂₇H₃₀O₁₆) is a flavonol glycoside composed of kaempferol (aglycone) linked to a gentiobiose moiety (two β-1,6-linked glucose units) at the 3-hydroxyl position. It is naturally found in plants such as Glycine max (soybean), Meconopsis grandis, and purple tea cultivars like Camellia sinensis 'Zijuan' . This compound contributes to plant pigmentation, particularly in purple leaves, by copigmenting with anthocyanins and other flavonoids to mask chlorophyll’s green hue . Its molecular structure (Figure 1) and glycosylation pattern influence its solubility, stability, and bioactivity, making it distinct from related flavonol derivatives.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de kaempferol 3-gentiobiosido generalmente implica la glicosilación de kaempferol con gentiobiosa. Este proceso se puede lograr mediante métodos enzimáticos o químicos. La glicosilación enzimática a menudo emplea glicosiltransferasas, que transfieren la porción gentiobiosa al kaempferol en condiciones suaves. La glicosilación química, por otro lado, implica el uso de donantes de glicósidos y catalizadores para facilitar la reacción .

Métodos de producción industrial: La producción industrial de kaempferol 3-gentiobiosido puede implicar la extracción y purificación del compuesto a partir de fuentes vegetales. Este proceso incluye extracción con solventes, cromatografía y cristalización para obtener el compuesto puro. Los avances en métodos biotecnológicos, como la fermentación microbiana y el cultivo de células vegetales, también se están explorando para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El kaempferol 3-gentiobiosido experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, afectando su actividad biológica.

Sustitución: Las reacciones de sustitución pueden modificar la porción glucosídica, lo que lleva a la formación de diferentes glucósidos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean catalizadores como ácidos o bases para facilitar las reacciones de sustitución

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de kaempferol 3-gentiobiosido, cada uno con actividades biológicas distintas .

Aplicaciones Científicas De Investigación

Cancer Types Affected

Research indicates that KPF 3-O-G exhibits anticancer effects across various malignancies:

- Breast Cancer : KPF 3-O-G has shown increased sensitivity in estrogen receptor-positive breast cancer cells, inducing apoptosis and cell cycle arrest at G2/M phase .

- Ovarian Cancer : Demonstrated efficacy in reducing cell viability and promoting apoptosis in OVCAR-3 cells through modulation of apoptotic pathways .

- Colon Cancer : Exhibits inhibitory effects on proliferation and migration of colon cancer cells, indicating potential as a therapeutic agent .

Enhanced Bioavailability

The glycosylation of kaempferol to form KPF 3-O-G enhances its solubility and stability, potentially leading to improved pharmacokinetic profiles compared to its aglycone form . This modification may result in:

- Increased water solubility

- Reduced toxicity

- Enhanced or novel pharmacological activities

Study on Ovarian Cancer

A study conducted by Zhang et al. reported that KPF 3-O-G significantly inhibited the proliferation and invasion of ovarian cancer cells by modulating TGF-β signaling pathways. The results indicated a reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent for ovarian cancer treatment .

Breast Cancer Mechanisms

Research on MCF-7 breast cancer cells demonstrated that KPF 3-O-G induces apoptosis through activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2. The compound also inhibits cell proliferation by affecting cell cycle regulatory proteins such as cyclins and CDKs .

Summary Table of Findings

| Application | Effect Observed | Mechanism | Cancer Type |

|---|---|---|---|

| Tumor Growth Inhibition | Reduced tumor size | ALK5 inhibition, EMT reversal | Ovarian Cancer |

| Induction of Apoptosis | Increased apoptosis rates | Caspase activation, Bcl-2 downregulation | Breast Cancer |

| Proliferation Inhibition | Decreased cell viability | Cell cycle arrest (G1/G2/M phases) | Colon Cancer |

| Migration & Invasion Control | Reduced invasive capabilities | TGF-β pathway modulation | Various Cancers |

Mecanismo De Acción

El kaempferol 3-gentiobiosido ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antidiabética: Inhibe la α-glucosidasa, una enzima involucrada en la digestión de carbohidratos, reduciendo así los niveles de glucosa en sangre

Actividad antioxidante: El compuesto elimina los radicales libres y regula al alza las enzimas antioxidantes, protegiendo las células del estrés oxidativo

Actividad antiinflamatoria: Modula las vías inflamatorias al inhibir la producción de citoquinas y enzimas proinflamatorias

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Glycosylation Differences

The glycosylation position and sugar composition critically differentiate kaempferol 3-gentiobioside from analogs:

Key Insights :

- Sugar Linkage: Gentiobioside’s β-1,6-glucose dimer increases polarity compared to α-rhamnosides (e.g., kaempferitrin), affecting solubility and interaction with cellular receptors .

- Aglycone Variation : Quercetin derivatives (e.g., quercetin 3-gentiobioside) exhibit enhanced antioxidant activity due to an additional hydroxyl group on the B-ring .

Bioactivity and Functional Roles

- Pigmentation : this compound accumulates in purple tea leaves, where it copigments with anthocyanins to stabilize color and protect against UV damage .

- Antioxidant Activity : While less potent than quercetin glycosides, this compound’s gentiobiose moiety enhances stability in oxidative environments .

- Cellular Effects: Kaempferol-3-O-rutinoside outperforms gentiobioside in promoting keratinocyte migration, likely due to rutinose’s superior membrane interaction .

Stability and Quantitative Presence

Drying processes reduce this compound 7-rhamnoside content in Rhagodia spinescens by ~50%, highlighting its sensitivity to heat compared to more stable derivatives like isorhamnetin-rhamnosyl-hexoside-glucoside . In 'Zijuan' tea, gentiobioside derivatives are abundant but less concentrated than quercetin glycosides .

Research Findings and Implications

- Ecological Adaptation : Gentiobioside’s role in pigmentation suggests evolutionary advantages in UV protection and pollinator attraction .

- Pharmacological Potential: Structural modifications (e.g., acetylated derivatives in Woodwardia unigemmata) could enhance bioavailability for therapeutic applications .

- Enzyme Specificity: UGTs’ regioselectivity (e.g., C3 vs. C7 glycosylation) offers biotechnological avenues for synthesizing tailored flavonoid derivatives .

Actividad Biológica

Kaempferol 3-gentiobioside is a flavonoid glycoside that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic disorders. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound (CAS Number: 22149-35-5) has the molecular formula and a molecular weight of 610.518 g/mol. It is characterized by the following physical properties:

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 991.0 ± 65.0 °C |

| Flash Point | 328.0 ± 27.8 °C |

| Solubility | Soluble in ethanol |

Antidiabetic Activity

This compound exhibits significant antidiabetic properties, primarily through its inhibitory effects on carbohydrate enzymes. It has been shown to inhibit α-glucosidase with an IC50 value of 50.0 µM , indicating its potential as a therapeutic agent for managing blood glucose levels in diabetic patients . This enzyme inhibition can help slow down carbohydrate digestion and absorption, thereby reducing postprandial glucose spikes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to modulate various signaling pathways involved in cancer progression:

- Inhibition of Cell Migration and Invasion : Zhang et al. (2021) demonstrated that this compound could prevent the migration and invasion of cancer cells by reversing epithelial-mesenchymal transition (EMT) factors. This suggests a role in inhibiting metastatic processes in cancers .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating key apoptotic pathways. For instance, it influences the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. Studies indicate that this arrest is associated with DNA damage response mechanisms, including the activation of p53 signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : As a flavonoid, it possesses antioxidant properties that can mitigate oxidative stress—a contributor to cancer progression and various metabolic disorders.

- Modulation of Signaling Pathways : Kaempferol interacts with multiple intracellular signaling pathways, including those involving NF-κB and MAPK, which are crucial for regulating inflammation, cell survival, and apoptosis .

- Synergistic Effects with Other Drugs : Research indicates that kaempferol can enhance the efficacy of conventional chemotherapeutic agents while minimizing their side effects, making it a promising candidate for combination therapies .

Study on Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation. The findings suggested that it could serve as an adjunct therapy in breast cancer treatment .

Diabetic Model Studies

In animal models of diabetes, administration of this compound resulted in improved glycemic control and reduced oxidative stress markers, supporting its potential use as a dietary supplement for managing diabetes .

Q & A

Basic Research Questions

Q. What are the primary natural sources of kaempferol 3-gentiobioside, and how is it extracted for laboratory use?

this compound is predominantly isolated from plants such as Glycine sp. and Sauropus sp. . Extraction typically involves methanol or ethanol-based solvent systems, followed by chromatographic purification (e.g., HPLC) to achieve ≥98% purity. Validation of identity and purity is performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What analytical methods are recommended for quantifying this compound in plant matrices?

High-performance thin-layer chromatography (HPTLC) and high-resolution liquid chromatography (HPLC) coupled with UV or MS detectors are standard. For example, HPTLC enables simultaneous quantification of kaempferol derivatives with linear validation ranges (200–4,000 ng/spot) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for complex biological samples due to its sensitivity .

Q. How does this compound contribute to plant pigmentation?

this compound acts as a co-pigment in anthocyanin complexes, enhancing purple/red hues in plants like Camellia spp. Its glycosylation pattern increases stability and solubility, facilitating interaction with anthocyanins in vacuolar environments .

Advanced Research Questions

Q. What molecular mechanisms underlie the α-glucosidase inhibitory activity of this compound?

this compound inhibits α-glucosidase (IC₅₀: 50 μM) via competitive binding to the enzyme’s active site, as shown by molecular docking studies. The gentiobioside moiety enhances binding affinity compared to aglycone forms, likely through hydrogen bonding with catalytic residues (e.g., Asp349 and Arg442) . Comparative studies with quercetin derivatives suggest structure-activity relationships depend on glycosylation position and sugar composition .

Q. How can network pharmacology elucidate multi-target mechanisms of this compound in disease models?

Network pharmacology integrates target prediction (e.g., SwissTargetPrediction), pathway enrichment (KEGG/GO), and experimental validation. For example, in sepsis-related ARDS, this compound modulates HIF-1, NF-κB, and PI3K-Akt pathways, reducing ROS and apoptosis. Core targets (AKT1, MMP9, TNF) are validated via qPCR and Western blot .

Q. What experimental designs are optimal for assessing this compound’s anticancer activity in vitro?

Use dose-response assays (e.g., 20–100 μM) with ovarian cancer cell lines (OVCAR-3, SKOV-3) and measure viability via MTT/WST-1. Include controls for solvent effects (e.g., DMSO ≤0.1%). For mechanistic studies, combine siRNA knockdown (e.g., PI3K) with kaempferol treatment to isolate pathway-specific effects .

Q. How do contradictions in binding affinity data for kaempferol derivatives arise across studies?

Discrepancies in reported binding energies (e.g., -6.6 to -10 kcal/mol for aromatase inhibition) may stem from variations in computational parameters (force fields, solvation models) or experimental conditions (enzyme source, assay pH). Standardizing protocols (e.g., using Letrozole as a positive control) improves cross-study comparability .

Q. What biosensor systems are available for real-time detection of kaempferol derivatives in biotransformation studies?

Fluorescence-based biosensors using heterologous transcriptional regulators (e.g., FLS1 enzyme-coupled systems) enable real-time monitoring. Specific fluorescence correlates linearly with kaempferol concentration (e.g., 56 mM/OD₆₀₀ in E. coli systems) .

Q. Methodological Considerations

- Reproducibility in Bioassays : For insecticidal studies (e.g., Spodoptera frugiperda), use randomized designs with four replicates (5 larvae per group) and standardized diets. Calculate LC₅₀ via probit analysis .

- Data Validation : Employ triplicate measurements and statistical tests (ANOVA with Duncan’s post hoc, p < 0.05) for cell-based assays .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPRCODIALMOV-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309020 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-35-5 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.